4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4/c1-31-20-8-7-17(14-21(20)32-2)28-15-16(13-22(28)29)25-23(30)27-11-9-26(10-12-27)19-6-4-3-5-18(19)24/h3-8,14,16H,9-13,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVDNKGCAMPRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiproliferative research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 386.84 g/mol. The structure features a piperazine ring, a chlorophenyl moiety, and a dimethoxyphenyl group linked to a pyrrolidine derivative, which are key to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance:
- Inhibition of Pseudomonas aeruginosa : A related compound showed a minimum inhibitory concentration (MIC) of 1 µg/mL against Pseudomonas aeruginosa ATCC 27853, indicating potent antibacterial activity. The presence of the chlorophenyl group was noted to enhance this activity significantly .
- Activity Against Gram-positive Bacteria : The compound displayed moderate effectiveness against Staphylococcus aureus, with MIC values suggesting potential for further development as an antibacterial agent .
Antiproliferative Activity
The antiproliferative effects of this compound have also been assessed:
- Cancer Cell Lines : In vitro studies indicated that modifications in the chemical structure could lead to enhanced activity against various cancer cell lines. For example, derivatives with specific functional groups showed significant inhibition of cell proliferation in breast cancer models .
The mechanisms by which This compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and proliferation pathways. This inhibition is critical for its antibacterial properties .
- Membrane Interaction : Studies suggest that the compound interacts with bacterial membranes differently than mammalian cells, allowing for selective toxicity towards pathogens while minimizing harm to human cells .
Safety and Toxicity
Assessments of hemolytic activity revealed that the compound exhibits low hemolytic rates against human red blood cells, suggesting a favorable safety profile at therapeutic concentrations. This characteristic is essential for its potential clinical applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
Comparison with Similar Compounds
Substituent Variations on the Piperazine and Pyrrolidinone Moieties
Key Structural Analogues :
Analysis :
- Electron Effects : The target compound’s 2-chlorophenyl group (meta-Cl) contrasts with analogues featuring para-substituents (e.g., 4-methoxyphenyl in ). Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets compared to methoxy groups.
- Ring Conformation: The pyrrolidinone ring in the target compound adopts a chair conformation, similar to N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide . This conformation stabilizes hydrogen bonding interactions, as observed in crystallographic studies .
- Synthetic Flexibility: Analogues like 4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide () demonstrate the incorporation of fused heterocycles (e.g., benzooxazinone), which are absent in the target compound but highlight design strategies for modulating bioactivity.
Functional Group Modifications in Related Carboxamides
Impact on Physicochemical Properties :
- Solubility : Methoxy groups (as in ) improve aqueous solubility, while chloro and methyl substituents (e.g., ) reduce it.
- Hydrogen Bonding: The pyrrolidinone’s carbonyl group in the target compound enables hydrogen bonding, a feature shared with compounds like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide .
Common Strategies :
Unique Aspects :
- The target compound’s synthesis likely involves sequential substitution of piperazine and pyrrolidinone precursors, analogous to methods for 4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
